N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-14(24-19-17-8)15(20)16-6-10-5-12(23-18-10)9-2-3-11-13(4-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOXQXHVHNJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl-indoles moiety have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It is suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This implies that the compound interacts with its targets, leading to changes in the cell cycle progression and promoting programmed cell death.
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that the compound may affect pathways related to cell division and growth.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound may have a similar effect, leading to the inhibition of cell proliferation and the induction of cell death.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential biological activities. Its structural components include a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a thiadiazole unit. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.3 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₄S |
| Molecular Weight | 344.3 g/mol |
| CAS Number | 1210942-56-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by targeting microtubules and modulating tubulin polymerization. It has shown growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves causing cell cycle arrest at the S phase, leading to apoptosis in cancer cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The antimicrobial activity was assessed using the disk diffusion method, showing promising results compared to standard antibiotics .
The primary mechanism of action for this compound involves:
- Microtubule Interaction : The compound stabilizes microtubule structures or inhibits their polymerization.
- Cell Cycle Arrest : By interfering with microtubule dynamics, it induces cell cycle arrest at the S phase.
- Apoptosis Induction : The disruption in microtubule function triggers apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard treatments like ampicillin and fluconazole, highlighting its potential as a therapeutic agent in treating infections .
Scientific Research Applications
Anticancer Properties
This compound is primarily investigated for its anticancer potential. Studies indicate that it may inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with cellular proteins suggests that it could serve as a lead compound in the development of novel anticancer agents.
Antioxidant and Anti-inflammatory Effects
The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties. Compounds containing this structure are known to mitigate oxidative stress and inflammation, which are critical factors in various chronic diseases .
Synthetic Routes
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves several steps:
- Formation of Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.
- Introduction of Benzo[d][1,3]dioxole Moiety : This step often employs benzo[d][1,3]dioxole derivatives reacted with appropriate reagents to introduce the desired functional groups.
- Coupling Reactions : The final step usually involves coupling the isoxazole intermediate with 4-methyl-1,2,3-thiadiazole using coupling agents like EDCI in the presence of bases such as triethylamine.
Industrial Production
In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity. Continuous flow reactors may be employed for better control over reaction conditions and scalability.
Similar Compounds
The compound can be compared with other derivatives such as:
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyanobenzamide : Shares structural motifs but lacks the thiadiazole component.
- N-(isoxazol-3-ylmethyl)-4-cyanobenzamide : Similar isoxazole structure but different biological activity profiles.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyanobenzamide | Benzo[d][1,3]dioxole + Cyanobenzamide | Antioxidant |
| N-(isoxazol-3-ylmethyl)-4-cyanobenzamide | Isoxazole + Cyanobenzamide | Anticancer |
Case Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of compounds containing the benzo[d][1,3]dioxole moiety. Results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Comparison with Similar Compounds
Chemical Identity :
Key Structural Features :
Synthesis : While direct synthesis details are unavailable, analogous compounds (e.g., ) suggest coupling reactions (e.g., HATU-mediated amide bond formation) and cyclization steps (e.g., hydroxylamine-mediated thiadiazole formation) could be employed .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key differences between the target compound and structurally related molecules:
Key Distinctions
Compared to thiazole derivatives (), the thiadiazole core may confer greater metabolic resistance due to reduced ring strain.
Substituent Effects :
- The benzodioxole moiety (shared with and ) enhances lipophilicity compared to phenyl () or thiophene () groups.
- The methyl linker in the target compound balances steric bulk, whereas cyclopropane () or hydroxypropyl () chains introduce rigidity or polarity, respectively.
Synthetic Complexity :
- Compounds with multiple aromatic systems (e.g., ) require multi-step syntheses, while the target’s isoxazole-thiadiazole combination may necessitate specialized cyclization methods.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions between pre-functionalized heterocyclic moieties. For example:
- Step 1 : Prepare the isoxazole core (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanol via cyclization of hydroxylamine with a diketone precursor under acidic conditions.
- Step 2 : React the isoxazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in anhydrous acetone, using triethylamine as a base to facilitate carboxamide bond formation .
- Key Conditions : Dry solvents, reflux (60–80°C), and recrystallization from ethanol for purification.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons from benzo[d][1,3]dioxol at δ 6.7–7.1 ppm) and carbonyl signals (thiadiazole C=O at ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₂N₄O₃S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s antitumor properties?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications to the benzo[d][1,3]dioxol (e.g., halogenation) or thiadiazole (e.g., alkyl chain length) groups.
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical functional groups .
- Data Table Example :
| Derivative | R Group (Thiadiazole) | IC₅₀ (μM) |
|---|---|---|
| Parent | 4-Methyl | 12.3 |
| Derivative A | 4-Ethyl | 8.7 |
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or tubulin). Parameterize force fields for sulfur-containing heterocycles and optimize ligand conformers.
- Validation : Cross-reference docking scores with experimental IC₅₀ values to assess predictive accuracy .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Purity Checks : Confirm compound purity via HPLC (>98%) and assess stability under physiological conditions (e.g., pH 7.4 buffer for 24 hours).
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models to identify metabolic degradation pathways.
- Control Experiments : Test metabolites (e.g., hydrolyzed carboxamide) for off-target effects .
Key Notes for Experimental Design
- Stereochemical Considerations : Use chiral HPLC or circular dichroism to resolve enantiomers if asymmetric centers are introduced during synthesis .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
